molecular formula C14H12FNO3 B6368612 Ethyl 2-fluoro-4-(3-hydroxypyridin-2-yl)benzoate CAS No. 1261916-61-3

Ethyl 2-fluoro-4-(3-hydroxypyridin-2-yl)benzoate

Cat. No.: B6368612
CAS No.: 1261916-61-3
M. Wt: 261.25 g/mol
InChI Key: ZPEADRPEALCKBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-fluoro-4-(3-hydroxypyridin-2-yl)benzoate is a chemical compound that belongs to the class of fluorinated aromatic esters This compound is characterized by the presence of a fluorine atom, a hydroxypyridine moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-fluoro-4-(3-hydroxypyridin-2-yl)benzoate typically involves the following steps:

    Pyridine Introduction: The hydroxypyridine moiety can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative of pyridine with a halogenated aromatic compound in the presence of a palladium catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-4-(3-hydroxypyridin-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxypyridine moiety can be oxidized to form a pyridone derivative using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Pyridone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Ethyl 2-fluoro-4-(3-hydroxypyridin-2-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.

    Biology: The compound’s fluorinated and hydroxypyridine moieties make it a potential candidate for studying enzyme interactions and receptor binding.

    Medicine: It may be explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with unique properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Ethyl 2-fluoro-4-(3-hydroxypyridin-2-yl)benzoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily diffuse through cell membranes. The hydroxypyridine moiety can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-fluoro-4-(3-hydroxypyridin-2-yl)benzoate can be compared with other similar compounds, such as:

    This compound: Similar in structure but with different substituents on the aromatic ring.

    2-Fluoro-4-(3-hydroxypyridin-2-yl)benzoic acid: Lacks the ethyl ester group, which may affect its solubility and reactivity.

    Mthis compound: Contains a methyl ester group instead of an ethyl ester, which may influence its pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-fluoro-4-(3-hydroxypyridin-2-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3/c1-2-19-14(18)10-6-5-9(8-11(10)15)13-12(17)4-3-7-16-13/h3-8,17H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEADRPEALCKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=C(C=CC=N2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683173
Record name Ethyl 2-fluoro-4-(3-hydroxypyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261916-61-3
Record name Ethyl 2-fluoro-4-(3-hydroxypyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.